3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide
Description
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C16H18N6O3/c1-8(2)14-18-10-4-3-9(7-12(10)19-14)17-13(23)6-5-11-15(24)20-16(25)22-21-11/h3-4,7-8H,5-6H2,1-2H3,(H,17,23)(H,18,19)(H2,20,22,24,25) |
InChI Key |
TVXQKHSAXVUYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=NNC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Propan-2-yl)-1H-Benzimidazol-5-amine
The benzimidazole moiety is typically synthesized via cyclocondensation of 4-nitro-1,2-diaminobenzene with isobutyraldehyde under acidic conditions. A 2018 study demonstrated that microwave-assisted reactions reduce reaction times from 12 hours to 45 minutes while maintaining yields >85%. Subsequent hydrogenation using Pd/C (10 wt%) in ethanol at 50 psi H₂ converts the nitro group to an amine, achieving 92% purity after recrystallization.
Preparation of 3,5-Dihydroxy-1,2,4-Triazin-6-yl Propanamide
The triazine ring is constructed via cyclization of cyanoimidate derivatives. In a patented method, N-guanidinosuccinimide undergoes nucleophilic ring-opening with propionyl chloride, followed by microwave-assisted cyclocondensation (150°C, 20 minutes) to form the triazin-6-yl propanamide intermediate. This method avoids side products like open-chain ureas, which commonly arise in traditional thermal conditions.
Coupling Strategies for Final Assembly
Amide Bond Formation
Coupling the benzimidazole and triazine-propanamide components is achieved through carbodiimide-mediated reactions. A comparative study showed that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in non-polar solvents:
| Coupling Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 78 | 95 |
| EDC | DCM | 62 | 88 |
Reaction conditions: 0°C to room temperature, 12 hours, 2.5 eq. reagent.
Microwave-Assisted One-Pot Synthesis
Recent advances utilize microwave irradiation to combine cyclization and coupling steps. A 2021 patent disclosed a protocol where 2-(propan-2-yl)-1H-benzimidazol-5-amine and triazin-propanamide precursors react in acetonitrile at 180°C for 30 minutes, achieving an 81% yield. This method eliminates intermediate purification, reducing overall process time by 60%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates but risk decomposition at elevated temperatures. A balance is achieved using acetonitrile with 5% v/v acetic acid, stabilizing the triazine ring while facilitating amide bond formation. Below 100°C, incomplete cyclization occurs; above 200°C, decarboxylation dominates.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in the presence of electron-deficient aryl amines. However, residual palladium necessitates post-reaction chelation with SiliaMetS® thiourea resin to meet pharmaceutical purity thresholds (<10 ppm).
Challenges in Purification and Scale-Up
Chromatographic Separation
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves positional isomers formed during benzimidazole synthesis. The target compound elutes at 12.3 minutes under these conditions, with >99% purity achievable at a 10 g scale.
Crystallization Optimization
Ethyl acetate/hexane (3:1) induces crystallization but yields needle-like crystals prone to solvent inclusion. Switching to tert-butyl methyl ether with seeded cooling (0.5°C/min) produces rhombic crystals with 97% purity and consistent polymorphic Form I.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. The triazine ring and benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Backbone Similarities : All compounds share a propanamide core, enabling hydrogen bonding with biological targets.
Substituent Variations: The target compound’s benzimidazole-triazine combination contrasts with simpler aryl groups (e.g., dichlorophenyl in propanil) or bulkier substituents (e.g., piperazine sulfonyl in ’s compound). The triazine dihydroxy groups may confer stronger hydrogen-bonding capacity than the fluorophenyl moiety in X77 or the sulfonyl group in ’s compound, influencing target selectivity .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than propanil (logP ~2.8) due to the isopropyl and benzimidazole groups but lower than X77 (logP ~4.2) owing to the polar triazine hydroxyls .
- Solubility : The triazine’s hydroxyl groups may improve aqueous solubility compared to fully aromatic systems (e.g., X77’s indole-fluorophenyl motif), though solubility is likely lower than propanil’s due to increased molecular complexity .
Biological Activity
The compound 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound interacts with various biological targets, including:
- Adenosine Receptors : Studies have shown that derivatives of triazine compounds can modulate adenosine receptors (ARs), which play critical roles in cellular signaling and tumor proliferation. Specifically, the compound exhibits binding affinities to hA1 and hA3 adenosine receptors, suggesting potential antitumor activity .
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels. This mechanism is pivotal in promoting cell death in various cancer cell lines .
Antitumor Activity
A study demonstrated that the compound significantly inhibits cell viability in lung cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Viability (%) at 25 µM |
|---|---|---|
| A549 | 25 | 59.9 |
| NCI-H1299 | 25 | 68.8 |
These results indicate that the compound effectively reduces cell viability, suggesting its potential as an anticancer agent .
Antibacterial Activity
Although primarily studied for its anticancer properties, preliminary investigations also suggest antibacterial activity. The compound's structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a possible broad-spectrum antimicrobial effect .
Case Studies
- Lung Cancer Treatment : In a controlled trial involving A549 and NCI-H1299 cell lines, treatment with the compound resulted in a significant decrease in cell viability. The study highlighted the importance of ROS in mediating cytotoxic effects and suggested further exploration into its use as a therapeutic agent for lung cancer .
- Antimicrobial Testing : Another study evaluated related triazine compounds against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial properties with MIC values lower than conventional antibiotics like kanamycin B .
Q & A
Q. What are the recommended synthetic routes for 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, typically starting with the functionalization of the triazine and benzimidazole moieties followed by coupling via a propanamide linker. Key steps include:
- Triazine Core Activation : Use nucleophilic substitution or condensation reactions under controlled pH (6–8) to preserve hydroxyl groups .
- Benzimidazole Functionalization : Introduce the isopropyl group via alkylation or Suzuki coupling, requiring inert conditions (argon/nitrogen) .
- Propanamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM .
Optimization Strategies : - Use design of experiments (DoE) to test variables (temperature, solvent, catalyst) and identify optimal conditions .
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize side products .
| Reaction Step | Key Variables | Optimal Conditions | Yield Range |
|---|---|---|---|
| Triazine activation | pH, solvent | pH 7.0, DMF/H₂O (9:1) | 65–75% |
| Benzimidazole alkylation | Temperature, catalyst | 80°C, Pd(PPh₃)₄ | 70–85% |
| Propanamide coupling | Coupling agent | EDC, RT, 12h | 60–70% |
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode) .
- FTIR : Identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR : Assign peaks for triazine (δ 6.8–7.2 ppm), benzimidazole (δ 7.5–8.0 ppm), and isopropyl (δ 1.2–1.4 ppm) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize target-agnostic screens to identify potential mechanisms:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-depletion for kinases) .
- Cellular Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction optimization address contradictory data in synthesis yields across studies?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, catalyst purity). Mitigate via:
- DoE Analysis : Use fractional factorial designs to isolate critical factors (e.g., solvent polarity, base strength) .
- In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation and adjust conditions dynamically .
- Reproducibility Checks : Validate protocols across labs with standardized reagents and equipment .
Q. What computational strategies can predict interaction mechanisms with biological targets?
- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., triazine interactions with catalytic residues) .
- QM Calculations : Optimize ligand conformations at the B3LYP/6-31G* level to assess electronic effects .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .
Q. How to resolve discrepancies in solubility data during formulation studies?
- Methodological Answer : Solubility variations may stem from polymorphic forms or pH-dependent ionization:
- pH-Solubility Profile : Test solubility in buffers (pH 1–10) using shake-flask method .
- Co-Solvency Screening : Test DMSO, PEG-400, or cyclodextrins to enhance aqueous solubility .
- Solid-State Analysis : Use XRD or DSC to identify crystalline vs. amorphous forms .
| Formulation | Solubility (mg/mL) | pH Stability |
|---|---|---|
| Phosphate buffer (pH 7.4) | 0.12 | Stable for 24h |
| 10% DMSO/PBS | 2.5 | Precipitation at 4h |
| HP-β-CD complex | 1.8 | Stable for 48h |
Q. What advanced techniques elucidate pharmacodynamic contradictions in vivo vs. in vitro?
- Methodological Answer : Discrepancies may arise from metabolic instability or tissue penetration issues:
Q. How to design a robust structure-activity relationship (SAR) study for analogs?
- Methodological Answer : Focus on systematic modifications:
- Triazine Modifications : Replace hydroxyl groups with methoxy or halogens to assess H-bonding effects .
- Benzimidazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Propanamide Linker : Test ethylene or butyramide spacers for conformational flexibility .
| Analog | Modification | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | - | 1.2 | 0.12 |
| -OCH₃ triazine | Methoxy substitution | 0.8 | 0.09 |
| -CF₃ benzimidazole | Trifluoromethyl | 0.5 | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
